molecular formula C12H14O9 B12754544 Pyrogallol-2-O-glucuronide CAS No. 1391848-79-5

Pyrogallol-2-O-glucuronide

Cat. No.: B12754544
CAS No.: 1391848-79-5
M. Wt: 302.23 g/mol
InChI Key: SOHXEAWMMVSJFL-COGRHJPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrogallol-2-O-glucuronide: is a conjugate of pyrogallol and glucuronic acid. It is formed by linking glucuronic acid to pyrogallol via a glycosidic bond. This compound is a type of glucuronide, which are substances produced by linking glucuronic acid to another substance. This compound is known for its antioxidant properties and is found in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrogallol-2-O-glucuronide typically involves the glucuronidation of pyrogallol. This process can be carried out using glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to pyrogallol. The reaction conditions often include an appropriate buffer system to maintain the pH and temperature suitable for enzyme activity .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing microbial or enzymatic systems to achieve glucuronidation. These methods are preferred due to their efficiency and eco-friendliness compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Pyrogallol-2-O-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized or reduced forms of this compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Pyrogallol-2-O-glucuronide exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and proteins involved in oxidative stress pathways. The compound also modulates the activity of certain signaling pathways related to inflammation and cell survival .

Biological Activity

Pyrogallol-2-O-glucuronide is a glucuronide derivative of pyrogallol, a trihydroxy phenolic compound. This compound has garnered attention due to its potential biological activities, particularly in antioxidant properties and its role in various metabolic pathways. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

This compound has the molecular formula C12H14O9C_{12}H_{14}O_9 and is characterized by its glucuronidation at the 2-position of pyrogallol. This modification impacts its solubility, bioavailability, and interaction with biological systems.

Antioxidant Activity

The antioxidant activity of this compound has been studied in various contexts. Research indicates that glucuronidation can modulate the antioxidant properties of pyrogallol derivatives. For instance, a study comparing scutellarein and its glucuronidated form, scutellarin, demonstrated that glucuronidation alters their antioxidant capacities significantly. The findings suggested that while scutellarein exhibited robust antioxidant activity, scutellarin showed reduced activity in most assays except for superoxide anion scavenging .

Comparative Antioxidant Assays

The following table summarizes the antioxidant activities of scutellarein and scutellarin, highlighting the effects of glucuronidation:

Antioxidant AssaysScutellarein (μM)Scutellarin (μM)Trolox (μM)
DPPH •-scavenging assay18.7 ± 0.124.2 ± 1.720.2 ± 0.5
ABTS +•-scavenging assay18.3 ± 1.233.3 ± 2.923.7 ± 0.4
PTIO •-scavenging assay177.5 ± 7.8577.2 ± 75.4185.7 ± 9.0
Cu²⁺-reducing assay33.5 ± 1.443.4 ± 1.561.5 ± 2.0
•O₂−-scavenging assay79.0 ± 0.528.8 ± 1.4291.5 ± 40.6

These results indicate that while glucuronidation can enhance certain aspects of antioxidant capacity (like superoxide scavenging), it generally reduces overall antioxidant potential by modifying the structure and reactivity of the phenolic groups .

Metabolomic Studies

Recent metabolomic studies have identified this compound as a significant metabolite in various biological contexts, including its dysregulation in conditions such as obesity and diabetes . In a study involving liraglutide treatment in obese patients, this compound was among the metabolites that showed significant changes post-treatment, indicating its potential role in metabolic regulation and oxidative stress management .

Biological Implications

The dual role of this compound as both an antioxidant and a metabolite involved in various physiological processes suggests its importance in health and disease management:

  • Neuroprotection : The alteration in neuroprotective effects due to glucuronidation highlights the significance of this compound in neurodegenerative diseases like Alzheimer's disease, where oxidative stress is a contributing factor .
  • Metabolic Regulation : Its involvement in metabolic pathways suggests that this compound could be a target for therapeutic interventions aimed at metabolic disorders .

Case Studies

  • Alzheimer's Disease : Increased levels of this compound have been reported in subjects with Alzheimer's disease, suggesting a potential biomarker role or involvement in disease pathology .
  • Obesity Management : In patients undergoing liraglutide therapy, significant alterations in levels of this compound were noted, which correlated with improvements in metabolic profiles .

Properties

CAS No.

1391848-79-5

Molecular Formula

C12H14O9

Molecular Weight

302.23 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-(2,6-dihydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H14O9/c13-4-2-1-3-5(14)9(4)20-12-8(17)6(15)7(16)10(21-12)11(18)19/h1-3,6-8,10,12-17H,(H,18,19)/t6-,7-,8+,10-,12+/m0/s1

InChI Key

SOHXEAWMMVSJFL-COGRHJPHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C(=C1)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.